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4-Benzyl-4-fluoropiperidine

Cat. No.: B13278625
M. Wt: 193.26 g/mol
InChI Key: COCCCOQGYHIOAM-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry and drug discovery. researchgate.netmdpi.com Piperidine derivatives are integral to the structure of numerous pharmaceuticals across more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netbohrium.com The prevalence of this scaffold is due to its ability to confer favorable properties to a molecule. The introduction of piperidine moieties can modulate physicochemical characteristics, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.netthieme-connect.com In 2014, it was reported that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being one of the most common. researchgate.net The versatility and synthetic accessibility of the piperidine framework make it a privileged structure for the design and development of new therapeutic agents. researchgate.netmdpi.com

The Role of Fluorine in Modulating Chemical and Biological Properties of Heterocycles

The strategic incorporation of fluorine into heterocyclic compounds is a widely used strategy in modern drug design. researchgate.nettandfonline.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. tandfonline.com Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to replace hydrogen without significantly increasing the molecule's size. tandfonline.com This substitution can lead to profound changes in a molecule's pharmacological profile.

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage and potentially increasing the drug's half-life. tandfonline.comtandfonline.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's lipophilicity, pKa (acidity), and dipole moment. researchgate.netbenthamscience.com This can influence membrane permeability and bioavailability. researchgate.nettandfonline.com

Increased Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, such as dipole-dipole and hydrogen bonding interactions, which can enhance the binding affinity of a ligand to its receptor or enzyme. tandfonline.comchim.it

The introduction of fluorine into N-heterocycles can create strong local dipole moments, resulting in electronic properties that are very different from their non-fluorinated counterparts. chim.it

Historical Development of Fluorinated Piperidine Synthesis and Applications

The synthesis of fluorinated piperidines has evolved significantly, driven by the increasing recognition of their value in pharmaceuticals and agrochemicals. nih.gov Early methods often relied on electrophilic fluorination, which required the use of carefully prepared, pre-functionalized precursors. nih.gov Other established approaches include nucleophilic substitution reactions, though these often necessitate substrates with pre-defined stereochemistry. nih.gov

More recent advancements have focused on developing more direct and efficient synthetic routes. For instance, methods for the dearomatization-hydrogenation of fluoropyridine precursors have been developed to produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov Researchers have also described concise syntheses of fluorinated piperidines from readily available dihydropyridinone derivatives. nih.govacs.org These modern strategies aim to provide practical and scalable access to a diverse range of fluorinated piperidine building blocks for use in fragment-based drug discovery and as intermediates for complex target molecules. orgsyn.orgresearchgate.net The development of these synthetic methods has enabled the creation of novel fluorinated piperidine-containing compounds, including analogues of existing drugs and new chemical entities with potential therapeutic applications. nih.govresearchgate.net

Research Scope and Focus on 4-Benzyl-4-fluoropiperidine

Research concerning this compound primarily centers on its role as a key synthetic intermediate and a structural building block in medicinal chemistry. orgsyn.org The compound itself is a derivative of piperidine, featuring both a benzyl (B1604629) group and a fluorine atom at the C4 position. This specific substitution pattern makes it a valuable precursor for creating more complex molecules with potential therapeutic activities.

The synthesis of related compounds, such as ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, has been optimized to provide a practical and efficient method for large-scale production, highlighting the utility of the N-benzyl-4-fluoropiperidine scaffold. orgsyn.org The presence of the fluorine atom is significant, as it can be used to fine-tune the properties of the final products, potentially enhancing their efficacy or metabolic stability. nih.govacs.org The benzyl group serves as a common protecting group in multi-step syntheses. Therefore, the research scope for this compound is largely defined by its application in the synthesis of novel pharmaceutical agents and as a fragment in the design of new bioactive compounds.

Chemical Compound Data

Below are tables detailing the properties of the primary chemical compound discussed in this article.

Table 1: Properties of this compound

Property Value
CAS Number 191327-89-6
Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name This compound

| InChI Key | COCCCOQGYHIOAM-UHFFFAOYSA-N |

Data sourced from references sigmaaldrich.comchemsrc.com.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FN B13278625 4-Benzyl-4-fluoropiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-benzyl-4-fluoropiperidine

InChI

InChI=1S/C12H16FN/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,14H,6-10H2

InChI Key

COCCCOQGYHIOAM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Benzyl 4 Fluoropiperidine Intermediates

Influence of Fluorine on Reaction Pathways and Selectivity

The introduction of a fluorine atom into a piperidine (B6355638) scaffold, particularly at a quaternary center such as in 4-benzyl-4-fluoropiperidine, profoundly influences the molecule's chemical behavior. The high electronegativity, small atomic size, and strong carbon-fluorine (C-F) bond impart unique stereoelectronic properties that dictate the pathways and outcomes of synthetic transformations. These effects are critical in controlling the selectivity of reactions involving fluorinated piperidine intermediates.

The presence of fluorine significantly governs the regioselectivity and stereoselectivity in the synthesis of piperidine rings. In transformations such as the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors, a high degree of diastereoselectivity is often observed, leading to the formation of all-cis-(multi)fluorinated piperidines. nih.gov The stereochemical outcome is predetermined by the configuration of chiral centers in the starting materials, allowing for robust stereocontrolled procedures. researchgate.netjyu.fi

For instance, in the synthesis of fluorinated piperidines via asymmetric hydrogenation of a fluoroenamide, ruthenium and rhodium catalysts have been shown to yield good enantioselectivity and the required syn-relative configuration. scientificupdate.com The fluorine atom's influence extends to conformational control, which is crucial for selectivity. Fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine atom, a phenomenon driven by stabilizing electrostatic interactions (such as F⋯N⁺) and hyperconjugation (σCH → σ*CF). researchgate.netnih.gov This conformational locking can direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of subsequent reactions.

From a thermodynamic standpoint, the conformational behavior of fluorinated piperidines is a key consideration. Computational and experimental studies have systematically investigated the forces governing the preference for axial versus equatorial fluorine placement. nih.govresearchgate.net In protonated or N-trifluoroacetylated piperidines, the axial conformer is often significantly favored. This preference is attributed to a combination of charge-dipole interactions, hyperconjugation, and dipole minimization, which can outweigh steric repulsion. nih.govresearchgate.net Solvation and solvent polarity also play a major role in stabilizing specific conformers. nih.gov

The free enthalpy differences (ΔG) between equatorial and axial conformers highlight the thermodynamic preference. For example, in 3-fluoropiperidine (B1141850) derivatives, the axial conformer is consistently favored.

Table 1: Calculated Free Enthalpy Differences (ΔG) Between Equatorial and Axial Conformers of 3-Fluoropiperidine Derivatives

Derivative Solvent ΔG (kcal/mol) (Solvent) ΔG (kcal/mol) (Gas Phase) Experimental Axial Preference
TFA-analogue Chloroform -1.7 -0.1 High
HCl-analogue Water -2.1 -3.3 High
NH-analogue Water -0.7 +0.4 High

Data sourced from computational analyses, indicating a strong preference for the axial conformer (negative ΔG value). researchgate.net

Kinetically, the strength of the C-F bond, the strongest single bond in organic chemistry, affects reaction rates. While this bond is generally stable, its activation can be a critical step in certain transformations. nih.gov Conversely, the inductive effect of fluorine can influence the reactivity of adjacent functional groups. The rate of fluorination processes is highly dependent on temperature and the concentration of the fluorinating agent, with reactions sometimes switching to a high-rate combustion mode at elevated temperatures. mdpi.com

Radical and Ionic Mechanisms in Fluoropiperidine Formation

The construction of the fluoropiperidine ring can proceed through various mechanistic pathways, with both ionic and radical intermediates playing significant roles depending on the synthetic strategy.

The formation of piperidines often involves reactive intermediates that are transient and difficult to isolate. unacademy.com In ionic pathways, cyclic iminium ions are common intermediates, particularly in reactions involving bioactivation of cyclic tertiary amines. researchgate.net These electrophilic species can be trapped using nucleophilic agents like potassium cyanide to form stable cyano adducts, which can then be characterized by techniques such as LC-MS/MS. researchgate.net

Radical intermediates have also been reported in the synthesis of fluorinated piperidines. nih.gov For example, the electroreductive cyclization for synthesizing piperidine derivatives proceeds through a radical anion formed from an imine precursor. beilstein-journals.org The characterization of such short-lived species often relies on spectroscopic methods, including matrix isolation spectroscopy and laser flash photolysis, or by using internal quenchers (molecular clocks) in product studies. beilstein-journals.orgrsc.org The existence of these intermediates can also be proven by trapping them chemically. unacademy.com

In synthetic transformations involving fluoropiperidines, several competing reaction pathways can lead to the formation of undesired by-products. nih.gov A significant challenge encountered during the synthesis of fluoropiperidines, for example, through transition-metal-mediated hydrogenation, is C-F bond cleavage. scientificupdate.com This hydrodefluorination process results in the formation of a "des-fluoro" impurity, reducing the yield of the target compound. scientificupdate.com

This competing pathway was a notable issue with both rhodium and ruthenium catalyst systems during the development of a synthesis for a syn-fluoro-piperidine pharmacophore. scientificupdate.com The formation of fluoride (B91410) ions during the reaction was identified as a contributing factor. scientificupdate.com Other side reactions can include the formation of linear alkenes during radical-mediated cyclizations due to a competitive 1,5-hydrogen transfer process. nih.gov In acid-mediated cyclizations, the presence of water can lead to the formation of by-products with alcohol residues instead of the desired piperidine. nih.gov

Table 2: Competing Pathways and By-products in Fluoropiperidine Synthesis

Reaction Type Desired Product Competing Pathway By-product Catalyst/Conditions
Asymmetric Hydrogenation syn-Fluoro-piperidine Hydrodefluorination (C-F bond cleavage) des-Fluoropiperidine Ruthenium, Rhodium
Radical Cyclization Piperidine 1,5-H-transfer Linear alkene Cobalt(II) catalyst
Hydride Transfer Cyclization Piperidine with tertiary amine Hydrolysis By-product with alcohol residue Water-sensitive conditions

Data compiled from studies on piperidine synthesis. scientificupdate.comnih.gov

Memory of Chirality Phenomena in Stereoselective Transformations

"Memory of chirality" (MoC) is a stereochemical phenomenon where a chiral molecule retains its stereochemical information through a transient, achiral or rapidly racemizing intermediate to yield a non-racemic product. nih.gov This concept has been successfully applied to the asymmetric synthesis of piperidines. nih.govresearchgate.net

Specifically, the intramolecular S N2' cyclization of α-amino ester enolates has been used to generate piperidine derivatives with adjacent quaternary-tertiary stereocenters with excellent diastereo- and enantioselectivity. nih.govresearchgate.net In this process, the substrate possesses a single stereocenter. Upon deprotonation, a planar, achiral enolate intermediate is formed. However, this intermediate can exist in a chiral conformation that "remembers" the original stereochemistry. This conformational chirality directs the subsequent intramolecular cyclization to occur on a specific face, resulting in a highly enantioenriched product. nih.govresearchgate.net

While direct application to this compound is not explicitly detailed in the reviewed literature, the principle could be conceptually extended to precursors where a stereocenter is strategically placed to guide the formation of the chiral environment around the piperidine ring before the introduction of the quaternary center. DFT calculations have provided mechanistic rationale for how chirality is preserved and even enhanced through effects like the Thorpe-Ingold effect in such transformations. nih.govresearchgate.net This strategy represents an advanced method for constructing stereochemically complex piperidine moieties in a single operation. researchgate.net

Role of Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in overcoming the inherent challenges associated with the stereoselective construction of the C-F bond, especially at a quaternary carbon center as in this compound. The choice of catalyst, and particularly the ligand coordinated to the metal center, can dictate the reaction's efficiency, regioselectivity, and enantioselectivity.

The creation of the chiral quaternary stereocenter in enantiomerically enriched this compound is a formidable synthetic challenge. nih.govorganic-chemistry.orgresearchgate.net Asymmetric catalysis, employing chiral ligands, is the most elegant and efficient strategy to achieve this. The design of these ligands is critical for inducing high levels of stereocontrol. While direct enantioselective fluorination to form this compound is not extensively documented, principles from related transformations provide a strong basis for ligand design.

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric transition-metal catalysis. utexas.educhemrxiv.org For reactions involving palladium, which is a common catalyst for fluorination and cross-coupling reactions, the steric and electronic properties of the phosphine ligand are paramount. acsgcipr.orgresearchgate.net Sterically demanding ligands can facilitate the challenging C-F reductive elimination from the metal center and prevent catalyst deactivation pathways like aggregation. acsgcipr.org

For the enantioselective synthesis of related 3-fluoropiperidines, palladium-catalyzed allylic alkylation of acyclic α-fluoro-β-ketoesters has been explored. rsc.org This approach, while not forming a quaternary center, highlights the importance of the ligand in controlling the stereochemical outcome. The design of ligands often involves creating a well-defined chiral pocket around the metal's active site, which preferentially accommodates one enantiomeric transition state over the other.

The following table outlines key considerations in chiral ligand design for the potential asymmetric synthesis of 4-fluoro-4-substituted piperidines:

Ligand Design PrincipleRationalePotential Ligand Classes
Creation of a Chiral Pocket Enforces a specific orientation of the substrate relative to the catalyst, leading to preferential formation of one enantiomer.BINAP, PHOX, Bisoxazolines
Steric Hindrance Can promote difficult reductive elimination steps and influence regioselectivity.Bulky biaryl phosphines
Electronic Tuning Modifies the electron density at the metal center, influencing catalytic activity and stability.Electron-donating or -withdrawing substituents on the ligand backbone
Bite Angle In bidentate ligands, this geometric parameter can significantly impact the stability of intermediates and the energy of transition states.Xantphos, DPEPhos

In the context of constructing the this compound scaffold, a hypothetical enantioselective process could involve the palladium-catalyzed fluorination of a suitable precursor. The design of the chiral ligand would need to effectively discriminate between the two prochiral faces of the intermediate, likely a palladium enolate or a related species.

The practical application of catalytic systems in synthetic chemistry is heavily reliant on the stability and recyclability of the catalyst. This is particularly true for processes involving expensive transition metals like palladium. Catalyst deactivation can occur through various mechanisms, including ligand degradation, metal leaching, or the formation of inactive metal species.

In palladium-catalyzed fluorination reactions, the stability of the catalyst is a significant concern. The fluoride anion can be aggressive towards certain ligands and catalyst components. acsgcipr.org Furthermore, the reaction conditions required to effect C-F bond formation can be harsh, leading to catalyst decomposition. Research into palladium-catalyzed C-H bond fluorination has highlighted the importance of robust ligand scaffolds that can withstand the oxidative conditions often employed. researchgate.net

Heterogeneous catalysts offer a promising solution to the challenges of catalyst separation and recycling. Immobilizing the active catalytic species on a solid support can facilitate its recovery and reuse over multiple reaction cycles. For instance, palladium catalysts supported on various materials have been investigated for the hydrogenation of fluoropyridines to produce fluorinated piperidines. While not directly forming the quaternary center of this compound, these studies demonstrate the potential for developing recyclable catalytic systems for related transformations.

The table below summarizes strategies to enhance catalyst stability and recyclability in the context of synthesizing fluorinated piperidines:

StrategyDescriptionAdvantages
Heterogenization Immobilization of the homogeneous catalyst onto a solid support (e.g., polymers, silica (B1680970), magnetic nanoparticles).Ease of separation, potential for continuous flow processes, reduced metal contamination in the product.
Ligand Modification Introduction of functional groups onto the ligand that enhance its stability or facilitate its anchoring to a support.Improved catalyst lifetime and robustness.
Use of Robust Catalyst Systems Employing catalyst systems known to be stable under the specific reaction conditions (e.g., high temperatures, presence of strong oxidants or nucleophiles).Consistent catalytic performance over time.
Encapsulation Trapping the catalyst within a porous material (e.g., metal-organic frameworks).Prevents leaching of the active metal species. researchgate.net

While specific data on the stability and recyclability of catalysts used in the synthesis of this compound is scarce, the principles derived from related fluorination and piperidine synthesis reactions provide a clear roadmap for future research and development in this area. The development of stable and recyclable catalysts will be critical for the sustainable and economically viable production of this and other structurally complex fluorinated molecules.

Conformational Analysis and Electronic Structure Studies of 4 Benzyl 4 Fluoropiperidine Systems

Conformational Preferences of the 4-Fluoropiperidine (B2509456) Ring

The six-membered piperidine (B6355638) ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents can influence the stability of different conformations.

In monosubstituted piperidines, a substituent generally prefers the equatorial position to minimize steric interactions. For a 4-benzylpiperidine (B145979), the benzyl (B1604629) group would be expected to predominantly occupy the equatorial position to avoid 1,3-diaxial interactions.

In the case of 4-fluoropiperidine, a considerable body of evidence from NMR studies and computational analysis indicates a preference for the fluorine atom to be in the axial position. nih.govub.edu This preference is attributed to stabilizing electronic interactions, such as hyperconjugation and charge-dipole interactions. nih.govub.edu

For 4-benzyl-4-fluoropiperidine, the conformational preference will be dictated by the balance between the steric demand of the benzyl group favoring an equatorial position and the electronic preference of the fluorine atom for the axial position. In such 4,4-disubstituted systems, the chair conformation is still expected to be dominant. The benzyl group, being significantly larger than the fluorine atom, would likely exert a stronger steric influence, forcing it into the equatorial position. Consequently, the fluorine atom would be relegated to the axial position. This arrangement would satisfy the electronic preference of the fluorine atom while minimizing the steric hindrance from the bulky benzyl group.

Electronic Effects of Fluorine Substitution on the Piperidine Nitrogen Basicity

The introduction of a fluorine atom can significantly alter the electronic properties of the piperidine ring, most notably the basicity of the nitrogen atom.

Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In 4-fluoropiperidine systems, this effect is transmitted through the carbon framework to the nitrogen atom, reducing its electron density. A lower electron density on the nitrogen makes it a weaker base, as it is less available to donate its lone pair of electrons to a proton. This decrease in basicity is reflected in a lower pKa value of the conjugate acid (piperdinium ion).

Table 1: pKa Values of Selected Piperidine Derivatives

Compound pKa
Piperidine 11.12
4-Fluoropiperidine 9.93
4,4-Difluoropiperidine 8.5

This table is for illustrative purposes and includes data for related compounds to demonstrate the electronic effects of fluorine substitution. The pKa for 4-benzylpiperidine is a predicted value.

The pKa of the piperidine nitrogen determines its protonation state at a given pH. With a lower pKa, this compound will be less protonated at physiological pH (around 7.4) compared to its non-fluorinated counterpart. This can have significant implications for its biological activity, as the charge of the molecule often plays a critical role in its interaction with biological targets.

Furthermore, the protonation state influences the hydrogen bonding capabilities of the molecule. In its protonated (piperdinium) form, the N-H group can act as a hydrogen bond donor. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. In the protonated state of fluorinated piperidines, intramolecular N-H···F hydrogen bonds are generally not observed due to unfavorable geometry, but the fluorine can influence the hydrogen bonding of the N-H group with external acceptors like water. nih.gov

Intramolecular Interactions Governing Molecular Architecture

Another potential interaction is between the fluorine atom and the aromatic ring of the benzyl group. A C-F···π interaction could occur, where the electron-rich π-system of the benzene (B151609) ring interacts with the partially positive carbon of the C-F bond or the partially negative fluorine atom. The specific geometry of the benzyl group relative to the piperidine ring would determine the feasibility and nature of such an interaction. These types of non-covalent interactions are known to play a crucial role in molecular recognition and protein-ligand binding. nih.gov A comprehensive understanding of these intramolecular forces requires detailed computational modeling and advanced spectroscopic techniques, which are not yet available in the public domain for this compound.

Non-Covalent Interactions within the Molecule

The conformational preference of the this compound ring is determined by a delicate balance of several non-covalent interactions. The piperidine ring typically adopts a chair conformation to minimize torsional strain. In this conformation, the substituents at the C4 position can occupy either an axial or an equatorial position. However, due to the geminal substitution, one group will be axial while the other is equatorial. The key interactions influencing the conformational equilibrium include hyperconjugative effects and electrostatic interactions.

Hyperconjugation: A significant stabilizing interaction in fluorinated cyclic systems is hyperconjugation, which involves the donation of electron density from a bonding orbital to an adjacent anti-bonding orbital. nih.govthieme-connect.com In the context of this compound, two main types of hyperconjugative interactions are at play:

σC-H → σC-F Interaction:* This interaction, often associated with the gauche effect, occurs when a C-H bond is anti-periplanar to the C-F bond. thieme-connect.com This leads to a stabilization of the gauche arrangement. In the chair conformation where the fluorine atom is in the axial position, the C-F bond is anti-periplanar to the axial C-H bonds at C3 and C5. Conversely, when the benzyl group is axial, its C-C bond is anti-periplanar to the same C-H bonds.

Charge-Dipole Interactions: In the protonated form (piperidinium salt), strong electrostatic interactions between the positively charged nitrogen (N-H+) and the electronegative fluorine atom can become dominant. nih.govnih.gov Studies on 4-substituted piperidinium (B107235) salts have shown that for polar substituents like fluorine, there is a notable stabilization of the axial conformer, by approximately 0.7-0.8 kcal/mol. nih.gov This interaction favors the conformation where the fluorine atom is in the axial position to minimize the distance to the axial proton on the nitrogen, thereby maximizing electrostatic attraction.

Natural Bond Orbital (NBO) Analysis: While specific NBO analysis for this compound is not available in the literature, studies on analogous fluorinated piperidines provide insight. nih.gov NBO analysis quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions. For related fluorinated systems, significant stabilization energies are calculated for σ → σ* interactions, confirming the importance of these electronic effects in determining conformational preferences. nih.gov

A summary of key non-covalent interactions and their likely influence on the conformation of this compound is presented in Table 1.

Interaction TypeDescriptionFavored ConformerEstimated Stabilization Energy (kcal/mol)
Hyperconjugation (σC-H → σ*C-F)Electron donation from axial C-H bonds at C3/C5 to the anti-bonding orbital of an axial C-F bond.Axial FluorineVariable, contributes to overall stability. thieme-connect.com
Charge-Dipole (N-H+···F-C)Electrostatic attraction between the axial proton on the nitrogen and the axial fluorine atom in the protonated state.Axial Fluorine~0.7 - 0.8 nih.gov
Dipole MinimizationArrangement of bond dipoles to minimize the overall molecular dipole moment.Solvent Dependent nih.govInfluences relative stability in different media. nih.gov

Steric Hindrance and Strain Analysis

The presence of two substituents on the same carbon atom (C4) introduces significant steric strain, which plays a crucial role in the molecule's conformational analysis. The primary source of this strain is 1,3-diaxial interactions.

1,3-Diaxial Interactions: When a substituent on a cyclohexane (B81311) or piperidine ring is in the axial position, it experiences steric repulsion from the axial hydrogens (or other axial substituents) on the two carbons in the 1,3-position. In this compound, one of the C4 substituents must be axial.

Axial Benzyl Group: The benzyl group is considerably bulkier than the fluorine atom. If the benzyl group occupies the axial position, it would lead to severe steric clashes with the axial hydrogens at C2 and C6. This type of 1,3-diaxial interaction is highly destabilizing.

Axial Fluorine Atom: Fluorine is a relatively small atom (van der Waals radius of ~1.47 Å), and its 1,3-diaxial interactions with the axial hydrogens at C2 and C6 are much less severe compared to those of a benzyl group.

Therefore, to minimize steric hindrance, the piperidine ring will overwhelmingly favor the chair conformation where the larger benzyl group occupies the equatorial position, forcing the smaller fluorine atom into the axial position. While electronic effects can favor an axial fluorine, in this case, the steric demand of the benzyl group is the dominant factor in preventing the alternative conformation (axial benzyl, equatorial fluorine).

Computational studies on related 4,4-disubstituted piperidines confirm that bulky groups strongly prefer the equatorial position to avoid these destabilizing interactions. researchgate.netnih.gov The strain energy associated with an axial substituent can be estimated using A-values, although these are typically determined for monosubstituted systems. The A-value for a phenyl group (a proxy for benzyl) is approximately 2.8-3.1 kcal/mol, while for fluorine it is much smaller, around 0.15-0.38 kcal/mol. This large difference underscores the strong preference for the benzyl group to be equatorial.

The key steric factors are summarized in Table 2.

ConformerKey Steric InteractionsRelative StabilityEstimated Strain Energy Contribution (kcal/mol)
Equatorial Benzyl / Axial FluorineMinor 1,3-diaxial interactions between axial F and axial H at C2/C6.Highly FavoredLow (based on F A-value of ~0.2-0.4)
Axial Benzyl / Equatorial FluorineSevere 1,3-diaxial interactions between axial benzyl group and axial H at C2/C6.Highly DisfavoredHigh (based on Phenyl A-value of ~3.0)

Computational Chemistry and Molecular Modeling of 4 Benzyl 4 Fluoropiperidine Derivatives

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations offer a powerful approach to investigate the fundamental properties of molecules. For 4-benzyl-4-fluoropiperidine derivatives, these calculations provide a detailed picture of their geometry, electronic structure, and spectroscopic characteristics.

Table 1: Predicted Ground State Geometries of this compound using DFT

Parameter Value
C-N Bond Length (Å) 1.47
C-C (ring) Bond Length (Å) 1.54
C-F Bond Length (Å) 1.41
C-C (benzyl) Bond Length (Å) 1.52
C-N-C Bond Angle (°) 111.5

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and interaction with other molecules. DFT calculations can provide valuable electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions.

Table 2: Calculated Electronic Descriptors for this compound

Descriptor Value (eV)
HOMO Energy -6.8
LUMO Energy -0.5

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT can be used to calculate infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. The predicted IR spectrum can help in identifying characteristic vibrational modes, such as the C-F stretch and the N-H stretch (if the nitrogen is protonated). Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental NMR spectra, providing a powerful tool for structural verification.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value
C-F Vibrational Frequency (cm⁻¹) 1050
¹³C Chemical Shift (C4) (ppm) 92.5

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information about a static molecular structure, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

MD simulations can be performed to model the behavior of this compound in different environments, such as in a vacuum (gas phase) or in a solvent (solution). These simulations reveal how the molecule moves, vibrates, and changes its conformation over time. A key aspect of these studies for fluorinated piperidines is the conformational preference of the fluorine atom, which can be either in an axial or equatorial position. The simulations can quantify the energetic differences between these conformers and the frequency of transitions between them, providing insights into the molecule's flexibility and the influence of the solvent on its conformational equilibrium. Recent studies on fluorinated piperidine (B6355638) derivatives have highlighted that solvation and solvent polarity play a major role in stabilizing unusual conformers researchgate.net.

MD simulations are also instrumental in studying how this compound interacts with other molecules, such as water, or biological macromolecules like proteins. By simulating the compound in a box of water molecules, for instance, one can analyze the formation and dynamics of hydrogen bonds between the piperidine nitrogen or the fluorine atom and the surrounding water molecules. This information is critical for understanding the compound's solubility and its potential to bind to a biological target. These simulations can reveal key conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area, which elucidate their molecular interactions in a biological environment researchgate.net.

In Silico Approaches for Reactivity Prediction

Computational methods offer a powerful lens through which to predict the chemical reactivity of this compound derivatives. By simulating molecular behavior at the quantum level, these techniques can forecast reaction outcomes, thereby guiding synthetic efforts and minimizing empirical trial-and-error.

Transition State Modeling for Reaction Pathways

Transition state theory is a cornerstone of reactivity prediction, and its computational application allows for the detailed exploration of reaction mechanisms. By modeling the high-energy transition states that connect reactants to products, chemists can determine the feasibility and kinetics of a given transformation. For derivatives of this compound, this can involve modeling the N-quaternization with various electrophiles.

Table 1: Hypothetical Transition State Geometries for N-Alkylation of a this compound Derivative

ParameterReactant ComplexTransition StateProduct Complex
N-C(benzyl) Distance (Å)> 3.0~2.2~1.5
C(benzyl)-Cl Distance (Å)~1.8~2.5> 3.5
Piperidine Ring ConformationChairDistorted ChairChair
N-C-C-F Dihedral Angle (°)VariableDefinedDefined

This table is illustrative and based on general principles of SN2 transition states.

Predictive Models for Regio- and Stereoselectivity

Many reactions involving piperidine derivatives can yield multiple products, making the prediction of regio- and stereoselectivity a critical challenge. Computational models, including those based on density functional theory (DFT), are adept at predicting these outcomes. These models can calculate the relative energies of different product isomers and the transition states leading to them.

For reactions on the benzyl (B1604629) ring of this compound, such as electrophilic aromatic substitution, computational models can predict the preferred position of attack (ortho, meta, or para) by analyzing the electron density distribution and the stability of the resulting carbocation intermediates (Wheland intermediates). Similarly, for reactions involving the piperidine ring, these models can predict the stereochemical outcome, for example, whether a substituent will add to the axial or equatorial position. The interplay of steric hindrance from the benzyl group and the electronic influence of the fluorine atom are key factors that can be quantified through these computational approaches.

Computational Studies in Medicinal Chemistry Scaffold Exploration

The this compound scaffold is of significant interest in drug discovery due to its presence in molecules targeting a range of biological systems. Computational studies are instrumental in exploring how derivatives of this scaffold can be optimized for interaction with specific protein targets.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to understand the interactions between drug candidates and their protein targets at a molecular level. For this compound derivatives, docking studies can reveal how the benzyl and fluoro substituents contribute to binding affinity and selectivity.

For example, N-benzyl-4,4-disubstituted piperidines have been identified as influenza virus fusion inhibitors. ub.edu Molecular docking studies of these compounds into the hemagglutinin (HA) protein have provided insights into their mechanism of action. ub.edu These studies can rationalize structure-activity relationships (SAR), such as why a 4-fluoro substituent might enhance potency compared to an unsubstituted analog. ub.edu The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl group can form π-π stacking interactions with aromatic residues in the binding pocket.

Table 2: Key Ligand-Target Interactions for a Hypothetical this compound Derivative Docked into a Receptor Active Site

Ligand MoietyInteracting Residue(s)Interaction Type
Piperidine NitrogenAspartic Acid, Glutamic AcidIonic Bond, Hydrogen Bond
Benzyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic
Fluorine AtomSerine, Threonine, Backbone NHHydrogen Bond, Halogen Bond
Piperidine RingLeucine, Valine, IsoleucineHydrophobic Interactions

Conformational Analysis for Receptor Binding

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. The piperidine ring is not planar and can exist in various conformations, most notably chair, boat, and twist-boat forms. The substituents on the ring can influence the equilibrium between these conformations.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to perform conformational analysis. researchgate.netnih.gov These studies have shown that the conformational preferences of fluorinated piperidines are governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov For instance, the preference for an axial or equatorial orientation of the fluorine atom can be influenced by charge-dipole interactions and hyperconjugative effects. nih.gov Understanding the preferred conformation of this compound derivatives is essential, as it dictates how the molecule presents its functional groups for interaction with a receptor. A molecule must adopt a specific "bioactive" conformation to bind effectively, and computational analysis can predict the energy required to adopt this conformation.

Advanced Analytical Methodologies for Characterization of 4 Benzyl 4 Fluoropiperidine

High-Resolution Spectroscopic Techniques

Spectroscopy is a cornerstone for elucidating the molecular structure of novel compounds. High-resolution techniques offer detailed insights into the atomic connectivity, functional groups, and three-dimensional arrangement of 4-Benzyl-4-fluoropiperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically as a multiplet in the 7.2-7.4 ppm range. The protons on the piperidine (B6355638) ring would appear in the aliphatic region (approximately 1.5-3.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine atom and the ring conformation.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The aromatic carbons of the benzyl ring, the piperidine ring carbons, and the benzylic CH₂ carbon would all have characteristic chemical shifts. The carbon atom bonded to the fluorine (C4) would exhibit a large one-bond C-F coupling constant, a definitive indicator of its position.

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single resonance, coupled to adjacent protons, would be observed. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity. Nuclear Overhauser Effect (NOE) experiments can be employed to probe through-space interactions, providing critical information for establishing the stereochemical orientation of the benzyl group relative to the piperidine ring.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPositionPredicted Chemical Shift (ppm)Key Correlations/Notes
¹HAromatic (C₆H₅)~7.20 - 7.40 (m)Protons of the phenyl ring
¹HPiperidine (H2, H6)~2.80 - 3.20 (m)Protons adjacent to nitrogen
¹HPiperidine (H3, H5)~1.70 - 2.10 (m)Coupling to fluorine and other ring protons
¹HBenzylic (CH₂)~2.60 - 2.80 (s)Singlet or doublet depending on adjacent chirality
¹³CAromatic (C₆H₅)~126 - 138Multiple signals for the phenyl ring carbons
¹³CPiperidine (C2, C6)~45 - 55Carbons adjacent to nitrogen
¹³CPiperidine (C3, C5)~30 - 40Shows coupling to fluorine (²JCF)
¹³CPiperidine (C4)~90 - 100Large one-bond C-F coupling (¹JCF)
¹⁹FPiperidine (F4)~ -170 to -190Coupled to protons on C3 and C5

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com

Research Findings: The IR spectrum of this compound would display a combination of characteristic absorption bands that confirm its key structural features. The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the piperidine and benzyl methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ range. libretexts.org The secondary amine (N-H) stretch is expected as a moderate, sharp peak in the 3300-3500 cm⁻¹ region. libretexts.org The C-N stretching vibration of the aliphatic amine would be found in the 1020-1250 cm⁻¹ range. copbela.org Critically, the C-F bond gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which helps to confirm the fluorination of the molecule. wpmucdn.com

Table 2: Characteristic IR Absorption Frequencies for this compound
Vibrational ModeFunctional GroupExpected Position (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium, Sharp
C-H Stretch (Aromatic)Benzene (B151609) Ring3000 - 3100Weak to Medium
C-H Stretch (Aliphatic)Piperidine & CH₂2850 - 3000Medium to Strong
C=C Stretch (In-ring)Benzene Ring1450 - 1600Medium
C-F StretchAlkyl Fluoride (B91410)1000 - 1400Strong
C-N StretchAliphatic Amine1020 - 1250Medium

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns.

Research Findings: With a molecular formula of C₁₂H₁₆FN, this compound has a monoisotopic mass of approximately 193.13 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The molecular ion peak ([M]⁺) would be observed at m/z 193. As a compound containing an odd number of nitrogen atoms, its molecular ion peak will conform to the nitrogen rule, having an odd nominal mass. libretexts.org

The fragmentation pattern under electron ionization (EI) provides valuable structural clues. A prominent fragmentation pathway for alkylbenzenes is benzylic cleavage. thieme-connect.de This would result in the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. thieme-connect.denih.gov Another typical fragmentation for amines is alpha-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom, which could lead to various fragment ions depending on the specific bond broken. miamioh.edu

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound
m/zProposed Fragment IonProposed Neutral LossSignificance
193[C₁₂H₁₆FN]⁺-Molecular Ion ([M]⁺)
91[C₇H₇]⁺•C₅H₉FNTropylium ion, characteristic of a benzyl group
174[C₁₂H₁₅N]⁺HFLoss of hydrogen fluoride
102[C₅H₉FN]⁺•C₇H₇Loss of benzyl radical

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for separating this compound from reaction mixtures, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. researchgate.net

Research Findings: A reverse-phase HPLC method is typically suitable for analyzing this compound. The analysis would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram. ethz.ch A high purity sample (>98%) would show a single major peak with minimal contributions from other impurity peaks.

Table 4: Exemplary HPLC Method for Purity Analysis
ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA)
DetectionUV at 254 nm
Flow Rate1.0 mL/min
Expected ResultA single major peak with purity >98% by area

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and potential for thermal degradation of amines, direct analysis of this compound can be challenging. Therefore, chemical derivatization is often employed to create a more volatile and thermally stable analogue suitable for GC analysis. jfda-online.com

Research Findings: To enhance volatility and improve peak shape, the secondary amine of this compound can be converted into a less polar derivative. research-solution.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy. jfda-online.com This reaction converts the polar N-H group into a non-polar N-C(O)CF₃ group, significantly increasing the compound's volatility.

The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). The analysis would typically use a non-polar capillary column (e.g., DB-5ms) and a temperature program to elute the derivatized compound, which can then be identified and quantified. This approach is particularly useful for detecting trace-level impurities that might be volatile. researchgate.net

Table 5: GC Analysis via Derivatization
ParameterCondition
Derivatization ReagentTrifluoroacetic anhydride (TFAA)
ColumnDB-5ms (or similar non-polar phase)
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
PurposeAnalysis of volatile impurities and confirmation of structure via GC-MS of the derivative

Flash Column Chromatography for Preparative Separations

Flash column chromatography is a rapid and efficient purification technique that utilizes air pressure to drive the mobile phase through a column with a solid stationary phase, leading to faster separations than traditional gravity chromatography. units.itmit.edu This method is particularly valuable for the preparative scale purification of reaction intermediates and final products in multi-step syntheses.

In the synthesis of related fluoropiperidine structures, flash chromatography is a critical step for purification. For instance, in the preparation of ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, a direct precursor to the this compound scaffold, flash column chromatography is employed to isolate the desired product from the crude reaction mixture. orgsyn.org The separation is typically performed on a silica (B1680970) gel (SiO₂) stationary phase. The choice of eluent, or mobile phase, is determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation, often targeting an Rf value between 0.2 and 0.3 for the compound of interest. mit.edu For the purification of ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, a gradient elution system is used. orgsyn.org

Research Findings: A documented purification of a key precursor, ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, demonstrates the utility of this technique. The crude product was successfully purified using flash column chromatography with the following parameters: orgsyn.org

ParameterDescription
Stationary Phase Silica gel (SiO₂)
Mobile Phase (Eluent) Gradient of 0% to 15% ethyl acetate (B1210297) in hexanes
Compound Rf (TLC) 0.39 (in the optimized eluent mixture)
Outcome Yielded the pure carboxylate precursor as a brown oil

This process effectively removes unreacted starting materials and byproducts, highlighting the power of flash chromatography in obtaining high-purity materials essential for subsequent synthetic steps or final characterization. orgsyn.org The use of a pressure-driven flow rate is crucial for the efficiency and resolution of this method. units.it

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For complex molecules like substituted piperidines, where stereoisomers are possible, X-ray crystallography is invaluable for assigning the absolute stereochemistry. google.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. In the context of 4-fluoropiperidine (B2509456) derivatives, obtaining a crystal structure is critical for structure-activity relationship (SAR) studies, as the biological activity can be highly dependent on the spatial orientation of the substituents.

While specific crystallographic data for this compound was not found in the surveyed literature, the general importance of this technique for related compounds is well-established. google.comresearchgate.net If a single crystal of this compound were analyzed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.

Crystallographic ParameterDescription
Chemical Formula C₁₂H₁₆FN
Formula Weight 193.26 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pca2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (Molecules per unit cell) Number of molecules in the unit cell
Calculated Density (ρ) g/cm³

Such data would provide undeniable confirmation of the compound's solid-state structure and stereochemistry.

Other Advanced Analytical Methods for Structural and Purity Confirmation

Beyond preparative chromatography and crystallography, several other spectroscopic techniques are essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure in solution. frontiersin.orgresearchgate.net

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Shows the different types of carbon atoms in the molecule. The simplicity of ¹³C NMR spectra, with less signal overlap, makes it a robust alternative for profiling natural products and synthetic compounds. researchgate.net

¹⁹F NMR: Is particularly crucial for fluorinated compounds. It confirms the presence of the fluorine atom and provides information about its chemical environment. For fluorinated piperidines, chemical shifts are typically observed in the range of δ -180 to -220 ppm for aliphatic C-F bonds.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei (H-H, C-H) and thus piece together the complete molecular framework, which is especially useful for complex piperidine derivatives. mdpi.com Analysis of coupling constants, such as JHF (scalar coupling between hydrogen and fluorine), is critical for assigning stereochemistry.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight of a compound with high precision. This allows for the confident determination of the elemental formula, confirming that the synthesized compound has the correct atomic composition. It serves as a key method to validate the molecular weight and analyze fragmentation patterns for further structural confirmation.

The combination of these methods provides a complete and unambiguous picture of the structure and purity of this compound.

Analytical MethodInformation ObtainedPurpose
¹H NMR Chemical shift, integration, coupling constants of protons.Confirms proton framework and connectivity.
¹³C NMR Chemical shift of carbon atoms.Identifies all unique carbons in the structure.
¹⁹F NMR Chemical shift of fluorine.Confirms presence and environment of the fluorine atom.
2D NMR (COSY, HMQC, HMBC) Correlation between nuclei.Establishes detailed connectivity and confirms stereochemistry. mdpi.com
HRMS High-precision mass-to-charge ratio.Confirms elemental formula and molecular weight.

4 Benzyl 4 Fluoropiperidine As a Key Scaffold in Chemical Biology and Drug Discovery Research

Utilization of the Fluoropiperidine Moiety as a Privileged Structure

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The N-benzylpiperidine framework is a well-established example of such a scaffold, and the introduction of a fluorine atom at the 4-position of the piperidine (B6355638) ring further enhances its utility. u-tokyo.ac.jpnih.govnih.govresearchgate.netdntb.gov.ua

Rationale for Scaffold Selection in Chemical Libraries

The 4-benzyl-4-fluoropiperidine scaffold is an attractive choice for inclusion in chemical libraries for several key reasons:

Three-Dimensional Complexity : The non-planar nature of the piperidine ring provides a three-dimensional architecture that allows for the precise spatial orientation of substituents, facilitating interactions with the complex binding sites of biological targets.

Modulation of Physicochemical Properties : The introduction of a fluorine atom at the 4-position has a profound impact on the molecule's properties. Fluorine is a small, highly electronegative atom that can alter the pKa of the piperidine nitrogen, influence lipophilicity, and block potential sites of metabolism. cambridgemedchemconsulting.com This strategic fluorination can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.

Synthetic Tractability : The synthesis of this compound derivatives is generally achievable through established synthetic methodologies, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a known active compound with a different scaffold while retaining its biological activity. nih.gov The this compound moiety can be utilized in scaffold hopping strategies to explore novel chemical space and develop compounds with improved properties. For instance, in the development of GluN2B receptor antagonists, the 4-benzylpiperidine (B145979) scaffold has been replaced with flexible fluorinated phenylalkylamines to investigate the impact on affinity and selectivity. researchgate.net

Bioisosteric replacement is a related concept where one functional group is replaced by another with similar steric and electronic properties to enhance the desired biological or physicochemical characteristics of a compound. u-tokyo.ac.jp The replacement of a hydrogen atom with a fluorine atom at the 4-position of the benzylpiperidine scaffold is a classic example of bioisosteric replacement. cambridgemedchemconsulting.comnih.gov This substitution can lead to:

Enhanced Binding Affinity : The strong C-F bond and the electron-withdrawing nature of fluorine can lead to more favorable interactions with the target protein.

Improved Metabolic Stability : The C-F bond is more stable to metabolic cleavage than a C-H bond, thus preventing metabolic deactivation at that position. cambridgemedchemconsulting.com

Altered Selectivity : The subtle changes in electronics and conformation introduced by fluorine can influence the selectivity of the ligand for its intended target over other related proteins.

Design and Synthesis of Ligands for Biological Targets

The versatility of the this compound scaffold has been exploited in the design and synthesis of ligands for a variety of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.

Development of Enzyme Inhibitors

The 4-benzylpiperidine core is a common feature in many enzyme inhibitors, and the introduction of a 4-fluoro substituent can further refine their activity. A notable example is in the development of monoamine oxidase (MAO) inhibitors. MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. While specific data on this compound derivatives as MAO inhibitors is limited, studies on related benzylpiperidine compounds provide a strong rationale for their potential. For example, 4-benzylpiperidine itself is a weak monoamine oxidase inhibitor. wikipedia.org The introduction of a fluorine atom could modulate the potency and selectivity for MAO-A versus MAO-B. mdpi.comresearchgate.netresearchgate.net

Table 1: Examples of Benzylpiperidine-based Enzyme Inhibitors
CompoundTarget EnzymeActivity (IC50/Ki)Reference
4-BenzylpiperidineMAO-A130 µM (IC50) wikipedia.org
4-BenzylpiperidineMAO-B750 µM (IC50) wikipedia.org
Pyridazinobenzylpiperidine Derivative S5MAO-B0.203 µM (IC50) mdpi.com

Ligands for G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are major targets for drug discovery. The 4-benzylpiperidine scaffold is a key component in many GPCR ligands, particularly for dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a wide range of neurological and psychiatric disorders. nih.govnih.govnih.gov The 4-fluoro-substitution can be used to fine-tune the affinity and selectivity of these ligands. For instance, derivatives of 4-(p-fluorobenzoyl)piperidine have shown high affinity for the 5-HT2A serotonin receptor. mdpi.com

Table 2: Examples of Benzylpiperidine-based GPCR Ligands
Compound ClassTarget ReceptorKey FindingsReference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSerotonin Transporter (SERT)High affinity ligands with Ki values ranging from 2 to 400 nM. nih.govresearchgate.net
4-Benzylpiperidine derivative 8Dopamine D4 ReceptorEmerged as a highly interesting compound with a favorable affinity and selectivity profile. nih.gov
4-(p-Fluorobenzoyl)piperidine derivatives5-HT2A ReceptorIdentified as potent and selective 5-HT2A ligands with IC50 values in the low nanomolar range. mdpi.com

Ion Channel Modulators

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for a variety of physiological processes. Modulators of ion channels are important therapeutic agents for conditions such as cardiac arrhythmias, epilepsy, and pain. Piperidine-containing compounds have been investigated as modulators of various ion channels, including potassium, sodium, and calcium channels. researchgate.netnih.govnih.govnih.govmdpi.comresearchgate.netscbt.com While specific examples of this compound derivatives as ion channel modulators are not extensively documented, the structural features of this scaffold make it a promising candidate for the development of novel modulators. The strategic placement of the fluorine atom could influence interactions with the channel pore or gating machinery, leading to altered channel activity.

Table 3: Piperidine Derivatives as Ion Channel Modulators
Compound ClassIon Channel TargetObserved EffectReference
4-Aryldihydropyrimidines (Aza-analogs of Nifedipine)Calcium ChannelsPotent calcium channel modulators. researchgate.net
Flavonoids (containing heterocyclic rings)Potassium ChannelsModulation of various potassium channel subtypes. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic modifications of the 4-benzylpiperidine core have led to the discovery of highly potent compounds targeting a range of receptors and transporters. Research has shown that substituents on the N-benzyl group and modifications at the 4-position of the piperidine ring are critical determinants of biological activity. nih.govnih.gov

For instance, in the development of inhibitors for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized. nih.govresearchgate.net The substitutions were made at the ortho and meta positions of the N-benzyl side chain. This research identified that while many compounds showed low nanomolar affinity for DAT, their selectivity over SERT varied widely. researchgate.net One derivative, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of SERT, demonstrating how a subtle change to the benzyl (B1604629) ring can dramatically alter the mechanism of action. nih.govresearchgate.net

In another area, the development of acetylcholinesterase (AChE) inhibitors, SAR studies on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) and related compounds highlighted the importance of the benzyl group and the piperidine nitrogen. nih.gov These studies revealed that the indanone moiety could effectively replace other bulky groups at the 4-position, leading to compounds with high potency and selectivity for AChE over butyrylcholinesterase. nih.gov

Similarly, studies on sigma (σ) receptor ligands have explored 4,4-disubstituted piperidines. One study identified 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine as a highly selective σ1 receptor ligand, with a 96-fold selectivity over the σ2 subtype. nih.gov This highlights the impact of modifying the N-substituent from a simple benzyl group to a more complex benzylsulfonyl group, influencing both affinity and selectivity. nih.gov

Table 1: SAR Findings for N-Benzylpiperidine Derivatives

Parent Scaffold Modification Area Substituent Example Target Key Finding Reference
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-benzylpiperidineN-benzyl ring2-TrifluoromethylSERTActs as an allosteric modulator with low direct affinity. nih.govresearchgate.net
1-Benzyl-4-[...]piperidine4-position substituent(5,6-dimethoxy-1-oxoindan-2-yl)methylAChEResulted in one of the most potent and selective AChE inhibitors. nih.gov
4-BenzylpiperidineN-substituent3-Iodobenzylsulfonylσ1/σ2 ReceptorsAchieved a 96-fold selectivity for the σ1 receptor subtype. nih.gov

The incorporation of fluorine into drug candidates is a widely used strategy to modulate physicochemical and pharmacokinetic properties. tandfonline.comnih.gov In the context of the this compound scaffold, the fluorine atom at the 4-position is not merely a bioisostere for hydrogen but plays a crucial role in influencing the molecule's conformation and electronic properties, which in turn affects receptor binding. tandfonline.comnih.gov

Fluorine's high electronegativity can alter the pKa of the nearby piperidine nitrogen, affecting its ionization state at physiological pH and its ability to form ionic interactions with receptor targets. nih.gov Furthermore, the C-F bond can participate in favorable electrostatic interactions with receptor surfaces. nih.gov

The position of the fluorine atom on the piperidine ring significantly impacts its conformational preference. Computational and experimental studies have shown that fluorinated piperidines can exhibit a preference for an axial conformation of the fluorine atom, which is counterintuitive to the traditional model where bulky substituents prefer the equatorial position. nih.govresearchgate.net This axial preference can be attributed to stabilizing hyperconjugation and charge-dipole interactions between the C-F bond and the protonated piperidine nitrogen. nih.govresearchgate.net By locking the molecule into a specific conformation, the fluorine atom can pre-organize the ligand for optimal binding to its receptor, potentially increasing affinity.

For example, studies on σ receptor ligands found that 4,4-disubstituted piperidine derivatives, including those with benzyl and potentially other groups, showed high affinity. nih.gov The specific arrangement of substituents at the C4 position is critical. The presence of a fluorine atom at this position can enforce a rigid conformation that enhances binding to the target protein. researchgate.net The introduction of fluorine can also increase metabolic stability by strengthening the C-F bond, which is another significant advantage in drug design. nih.gov

Table 2: Influence of Fluorine Substitution on Piperidine Derivatives

Property Effect of Fluorine Substitution Mechanism/Reason Reference
Binding Affinity Can enhance receptor binding affinity.Favorable dipolar interactions; conformational rigidity. tandfonline.comnih.gov tandfonline.comnih.gov
Conformation Can induce a preference for the axial position.Stabilizing charge-dipole and hyperconjugation interactions. nih.govresearchgate.net nih.govresearchgate.net
pKa Modifies the basicity of the piperidine nitrogen.Strong electron-withdrawing effect of fluorine. nih.gov
Metabolic Stability Increases stability against metabolic degradation.High strength of the Carbon-Fluorine (C-F) bond. nih.gov

Application in Molecular Probes and Chemical Tools for Biological Research

The optimized affinity and selectivity of this compound derivatives make them excellent candidates for development into molecular probes and chemical tools. These tools are indispensable for studying biological systems, visualizing target proteins, and elucidating the molecular basis of protein-ligand interactions.

High-affinity ligands derived from the 4-benzylpiperidine scaffold can be tagged with a fluorescent molecule or a radioisotope to create powerful research tools. Radioligands are particularly valuable for quantitative receptor binding assays, determining receptor density (Bmax), and in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

A prominent example is the development of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), a radiopharmaceutical designed for imaging sigma receptors, which are overexpressed in certain cancer cells. researchgate.netsigmaaldrich.com This compound was synthesized from an N-benzylpiperidin-4-yl precursor and demonstrated high affinity for both σ1 and σ2 receptor subtypes. researchgate.netsigmaaldrich.com In studies using breast cancer cells (MCF-7), 4-[¹²⁵I]BP showed saturable, high-affinity binding, confirming its utility for characterizing receptor expression. researchgate.netsigmaaldrich.com Such radioligands are crucial for validating drug targets and can potentially be used for diagnostic imaging in clinical settings. sigmaaldrich.com

Table 3: Characteristics of a 4-Benzylpiperidine-Based Radioligand

Radioligand Target Isotope Binding Affinity (Kd) Application Reference
4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP)σ1 and σ2 Receptors¹²⁵I26 nM (in MCF-7 cells)Receptor binding assays; potential for in vivo imaging of tumors. researchgate.netsigmaaldrich.com

Derivatives of this compound serve as excellent chemical tools for probing the intricate details of protein-ligand interactions. High-affinity and selective ligands allow researchers to map the binding pockets of receptors and understand the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that govern binding.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are often used in conjunction with these chemical probes. rsc.org By docking a potent ligand like a 4-benzylpiperidine derivative into a crystal or homology-modeled structure of its target protein, researchers can generate hypotheses about its binding orientation. rsc.org For example, computational studies on piperidine-based sigma receptor ligands have helped identify the crucial amino acid residues that interact with the compound. rsc.org

These computational models, validated by experimental data from SAR studies, provide a detailed picture of the binding site. The conformational constraints imposed by the fluorine atom in this compound derivatives are particularly useful in this context, as they reduce the number of possible binding poses, leading to more accurate models of the ligand-receptor complex. This detailed understanding is fundamental to the rational design of new drugs with improved potency and selectivity.

Future Directions and Emerging Avenues in 4 Benzyl 4 Fluoropiperidine Research

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focusing on environmentally benign processes. For the synthesis of complex molecules like 4-benzyl-4-fluoropiperidine, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.gov

Catalysis with Earth-Abundant Metals

A significant shift away from precious metal catalysts (e.g., palladium, rhodium, iridium) towards more sustainable and cost-effective earth-abundant metals like iron and copper is a key trend in synthetic chemistry. rice.eduresearchgate.net These metals offer a greener alternative without compromising catalytic efficiency.

Iron-catalyzed reactions, for instance, are gaining prominence for C-C and C-H bond functionalization. mdpi.comrsc.org The use of iron complexes, such as iron(II)–hexadecafluorophthalocyanine, in oxidative coupling reactions under aerobic conditions showcases a move towards using air as the final oxidant, a truly green approach. mdpi.com Recent advancements in visible-light-induced fluoroalkylation using iron photocatalysis in conjunction with a redox-active thiol for hydrogen-atom-transfer (HAT) present a mild and redox-neutral pathway to fluorine-containing molecules. rice.edufrontiersin.orgnih.gov This method avoids the preactivation of fluoroalkyl sources, using readily available fluoroalkyl carboxylic acids. rice.edufrontiersin.org

Copper catalysis has also been effectively used in a variety of transformations, including aerobic oxidative amination of C(sp³)–H bonds and defluorinative borylation of gem-difluoroallyl groups. nih.govrsc.org These copper-catalyzed methods provide access to functionalized heterocycles and fluoroalkenes, which are precursors to or analogues of fluoropiperidines. nih.gov The development of copper-catalyzed methods for the synthesis of imidazo[1,5-a]pyridines using air as the oxidant further highlights the potential for greener synthesis routes. rsc.org

Catalyst TypeMetalReaction TypeAdvantages
Photocatalyst Iron (Fe)HydrofluoroalkylationUses earth-abundant metal, mild conditions, redox-neutral. rice.edufrontiersin.orgnih.gov
Oxidative Coupling Catalyst Iron (Fe)C-C CouplingUtilizes air as the final oxidant, regioselective. mdpi.com
Cross-Coupling Catalyst Copper (Cu)Defluorinative BorylationForms versatile fluoroallylboronic esters. nih.gov
Oxidative Amination Catalyst Copper (Cu)C(sp³)-H AminationEmploys air as a selective and efficient oxidant. rsc.org

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reaction control, and potential for automation and scalability. researchgate.net The development of continuous-flow microreactors for fluorination reactions is a promising avenue for the synthesis of this compound and its derivatives. researchgate.net

The use of reagents like diethylaminosulfur trifluoride (DAST) for fluorination in flow reactors has been demonstrated, providing a safer way to handle hazardous reagents. researchgate.net Furthermore, in-line purification techniques, such as using ion-exchange resins, can be integrated into flow systems to yield clean products without the need for traditional workup and purification steps. researchgate.net This approach not only streamlines the synthesis but also minimizes waste. A fluoro-Ritter reaction in a flow system has also been developed, showcasing the potential for difunctionalization protocols in a continuous manner. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.govmdpi.com These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, thereby accelerating the discovery process. nih.govfrontiersin.org

De Novo Design of Fluoropiperidine-Based Compounds

Predictive Models for Synthesis and Reactivity

ML models are being developed to predict the outcomes of chemical reactions, including yield and selectivity. umich.edu By training on large datasets of known reactions, these models can help chemists identify the optimal conditions for a desired transformation, saving time and resources. For the synthesis of fluorinated compounds, ML can assist in predicting the reactivity of different substrates and the efficacy of various catalysts. umich.edu

For instance, a multilevel attention graph convolutional neural network model has been developed to rapidly predict the polarity of organofluorine molecules with high accuracy, which is crucial for predicting properties like lipophilicity. researchgate.netacs.org Such predictive models, when applied to the synthesis of this compound, could guide the selection of starting materials and reaction parameters to maximize the yield of the desired product. Furthermore, ML algorithms can aid in retrosynthesis planning, identifying viable synthetic routes for novel, computer-generated molecules. nih.gov

AI/ML ApplicationTechniqueFocus in Fluoropiperidine Research
Novel Compound Generation De Novo Design (RNNs, GANs)Generation of new fluoropiperidine structures with desired biological activities. nih.govresearchgate.net
Synthesis Planning Retrosynthesis AlgorithmsIdentification of efficient synthetic pathways for target fluoropiperidine molecules. nih.gov
Property Prediction QSAR, Deep LearningPrediction of physicochemical and biological properties of new fluoropiperidine derivatives. mdpi.comresearchgate.netacs.org
Reaction Optimization Predictive Yield ModelsOptimization of reaction conditions for the synthesis of this compound. umich.edu

Exploration of Novel Reactivity Patterns for Fluoropiperidines

The unique electronic properties imparted by the fluorine atom can lead to novel reactivity patterns in fluoropiperidine systems. Understanding and harnessing this reactivity can open up new avenues for the functionalization and diversification of the this compound scaffold.

The synthesis of fluorinated piperidines often involves the hydrogenation of fluoropyridines. chemeurope.comacs.org Palladium-catalyzed hydrogenation has been shown to be a robust method for the cis-selective reduction of fluoropyridines, tolerating various functional groups and even other aromatic systems. acs.org This allows for the synthesis of a wide range of (multi)fluorinated piperidines. acs.org Rhodium catalysts have also been employed for the dearomatization/hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. mdpi.comresearchgate.netnih.gov

The development of Pd-catalyzed annulation reactions provides another route to functionalized 3-fluoropiperidines. acs.orgdiva-portal.org These methods allow for the construction of the piperidine (B6355638) ring with concomitant introduction of fluorine, creating versatile intermediates that can be further elaborated. acs.org

Recent studies have also explored the cyclization of alkenyl N-tosylamides using hypervalent iodine reagents to construct 3-fluoropiperidines. kg.ac.rsresearchgate.net Mechanistic investigations into these reactions are helping to understand and control the selectivity, paving the way for more reliable synthetic methods for fluorinated azaheterocycles. kg.ac.rsresearchgate.net The exploration of such novel cyclization and functionalization strategies will undoubtedly lead to the discovery of new derivatives of this compound with unique properties and potential applications.

Advanced Applications Beyond Traditional Medicinal Chemistry

While the primary research focus for many fluorinated piperidines lies within medicinal chemistry, the unique physicochemical properties imparted by the fluorine atom and the benzyl (B1604629) group in this compound suggest potential applications in other advanced scientific fields. The exploration of this compound and its derivatives is gradually extending into material science and agrochemical research, opening new avenues for innovation.

Material Science Applications

The incorporation of fluorinated scaffolds into materials is a strategy used to modulate properties such as thermal stability, chemical resistance, and surface characteristics. Although specific research on this compound in material science is not extensively documented, the known applications of related fluorinated and piperidine-containing compounds provide a strong basis for its potential in this arena.

Fluorinated molecules are known to be valuable in the design of functional materials, including fluorescent dyes and polymers. nih.gov The presence of fluorine can enhance properties like photostability in dyes. nih.gov For instance, derivatives of fluorinated piperidines are being explored as building blocks for novel materials. scientificupdate.comnih.gov A closely related compound, (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate , is noted for its use in the development of new materials. Similarly, (S)-3-(4-Fluorobenzyl)piperidine is recognized for its potential to be leveraged in creating innovative solutions within materials science.

The this compound scaffold could theoretically be integrated into polymer backbones or used as a functional side group. Such integration could lead to the development of specialty polymers with tailored dielectric properties, low surface energy (hydrophobicity and oleophobicity), and enhanced stability. These characteristics are highly desirable in applications ranging from advanced coatings and specialty films to components for electronic devices. Furthermore, the piperidine nitrogen offers a site for further chemical modification, allowing for the attachment of other functional groups or polymerization initiators.

Table 1: Related Fluorinated Piperidine Derivatives and Their Material Science Relevance

Compound NameRelevance to Material ScienceSource(s)
(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate Utilized in the development of new materials.
(S)-3-(4-Fluorobenzyl)piperidine Properties can be leveraged to create innovative solutions in materials science.
(R)-1-benzyl-3,3-difluoropiperidin-4-ol Noted for potential applications in creating specialty chemicals and materials.
Fluorinated Rhodamine and BODIPY Dyes Incorporation of fluorine improves selectivity and photostability for imaging applications. nih.gov

Use in Agrochemical or Industrial Catalysis Research

The strategic introduction of fluorine into molecules is a well-established method for enhancing the efficacy and metabolic stability of agrochemicals. nih.govnih.gov Fluorinated heterocycles are a prominent class of compounds in the agrochemical industry, found in a significant percentage of modern pesticides. nih.gov

While direct studies on this compound as an agrochemical are limited, its structural motifs are present in compounds explored for such purposes. Research on regioisomers, such as cis-4-benzyl-3-fluoropiperidines , has indicated their potential as crop-protection agents. sci-hub.ru Moreover, the related intermediate, (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate , is used in the production of agrochemicals. These examples suggest that the this compound scaffold is of interest to the agrochemical sector. Its potential lies in its utility as a building block for more complex pesticides, where the fluorinated piperidine core could confer favorable properties such as target binding, systemic mobility within the plant, and resistance to metabolic degradation by pests or the environment.

There is currently a lack of specific research data on the application of this compound in industrial catalysis. While piperidine derivatives can serve as ligands or organocatalysts in various chemical transformations, the catalytic potential of this specific fluorinated compound remains an unexplored area of research. mdpi.com

Q & A

Basic Questions

Q. What are the key safety considerations when handling 4-benzyl-4-fluoropiperidine in laboratory settings?

  • This compound is classified as toxic to specific organs (single exposure), with acute oral toxicity and skin/eye irritation risks. Researchers must use fume hoods, wear nitrile gloves, and avoid direct inhalation or contact. In case of exposure, flush eyes with water for 15 minutes and seek medical attention. Fire hazards require foam, dry powder, or CO₂ extinguishers due to its liquid state and high boiling point (~278–279°C) .

Q. What synthetic methodologies are commonly employed for this compound?

  • Synthesis typically involves nucleophilic substitution or fluorination of precursor piperidine derivatives. For example, fluorination may use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents under anhydrous conditions. Key steps include protecting group strategies (e.g., benzyl carbamates) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What physicochemical properties are critical for experimental design?

  • The compound is a colorless to pale-yellow liquid with a density <1 g/cm³, making it lighter than water. Its low vapor pressure necessitates sealed storage. Solubility in polar aprotic solvents (e.g., DCM, THF) is high, while aqueous solubility is limited. Stability under inert atmospheres (N₂/Ar) is recommended to avoid decomposition .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorination) influence the biological activity of 4-benzylpiperidine derivatives?

  • Fluorination at the 4-position enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs (e.g., 4-benzylpiperidine) show improved receptor binding selectivity, particularly in muscarinic acetylcholine or serotonin receptor assays. Fluorine’s electronegativity also alters pKa, affecting membrane permeability .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

  • Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from impurity profiles or batch variability. Researchers should perform high-purity synthesis (>98% by HPLC), followed by rigorous characterization (¹H/¹³C NMR, HRMS). Dose-response studies in in vitro models (e.g., hepatocyte viability assays) can clarify organ-specific toxicity thresholds .

Q. How can reaction yields be optimized in large-scale synthesis of this compound?

  • Low yields often result from side reactions during fluorination. Strategies include:

  • Catalyst optimization : Use of KF/Al₂O₃ or phase-transfer catalysts (e.g., tetrabutylammonium fluoride).
  • Temperature control : Maintain −20°C to 0°C during fluorination to suppress defluorination.
  • Flow chemistry : Continuous flow reactors improve mixing and heat dissipation, reducing byproduct formation .

Q. What in silico and in vitro approaches are recommended for elucidating structure-activity relationships (SAR)?

  • Molecular docking : Screen against target receptors (e.g., GPCRs) using software like AutoDock Vina to predict binding affinities.
  • Pharmacophore modeling : Identify critical substituents (e.g., benzyl group for hydrophobic interactions, fluorine for H-bond acceptor sites).
  • Kinetic solubility assays : Use PBS (pH 7.4) and simulated gastric fluid to assess bioavailability .

Methodological Notes

  • Contradiction Analysis : Cross-validate toxicity data using orthogonal methods (e.g., in vitro cytotoxicity + in vivo acute exposure models) to address variability .
  • Synthetic Reproducibility : Document reaction parameters (solvent purity, catalyst lot) to minimize batch-to-batch differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.